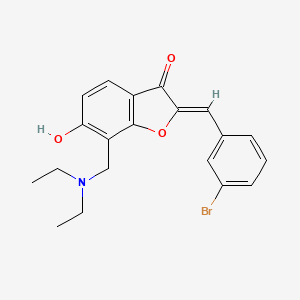

(Z)-2-(3-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one

Description

(Z)-2-(3-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a 3-bromobenzylidene substituent at position 2, a diethylaminomethyl group at position 7, and a hydroxyl group at position 6. The Z-configuration of the benzylidene double bond is critical for its stereoelectronic properties and biological interactions .

Synthesis: The compound is likely synthesized via a Knoevenagel condensation between 6-hydroxybenzofuran-3(2H)-one and 3-bromobenzaldehyde under basic conditions (e.g., K₂CO₃), followed by Mannich reaction to introduce the diethylaminomethyl group at position 7 . Similar methodologies are employed for analogs, such as (Z)-2-(4-chloro-3-methoxybenzylidene)-6-hydroxybenzofuran-3(2H)-one, which achieved a 90% yield using acetic acid as a solvent .

Properties

IUPAC Name |

(2Z)-2-[(3-bromophenyl)methylidene]-7-(diethylaminomethyl)-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrNO3/c1-3-22(4-2)12-16-17(23)9-8-15-19(24)18(25-20(15)16)11-13-6-5-7-14(21)10-13/h5-11,23H,3-4,12H2,1-2H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVOJJVJYDFQZGR-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC(=CC=C3)Br)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=CC=C3)Br)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-(3-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran family, known for its diverse biological activities. This article aims to explore its biological activity, including cytotoxicity, anti-inflammatory properties, and potential as an enzyme inhibitor, supported by various research findings and data tables.

Chemical Structure and Properties

The compound features a benzofuran core with substitutions that enhance its biological activity. The presence of the diethylamino group is significant for its interaction with biological targets.

Cytotoxicity

Cytotoxicity studies have shown that benzofuran derivatives exhibit substantial effects on cancer cell lines. For instance, in a study assessing the cytotoxic effects of various benzofuran derivatives, it was found that compounds with similar structures to (Z)-2-(3-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Table 1: Cytotoxic Effects of Benzofuran Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 10 | Induces apoptosis via ROS |

| Compound B | HeLa | 15 | Mitochondrial dysfunction |

| (Z)-2-(3-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one | MCF-7 | TBD | TBD |

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives is well-documented. For example, certain derivatives have demonstrated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related compound reduced TNF levels by 93.8% and IL-1 by 98% in macrophage cells . The mechanism appears to involve the suppression of NF-κB activity, a key regulator of inflammation.

Table 2: Anti-inflammatory Effects of Benzofuran Derivatives

| Compound | Cytokine Inhibition (%) | Mechanism |

|---|---|---|

| Compound C | TNF-α: 93.8%, IL-1: 98% | NF-κB inhibition |

| (Z)-2-(3-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one | TBD | TBD |

Enzyme Inhibition

The compound's structural features suggest potential as an inhibitor of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders like Parkinson's disease. Studies on related benzofuran derivatives indicate reversible inhibition of MAO-A and MAO-B, making them promising candidates for further development .

Table 3: MAO Inhibition Potency of Benzofuran Derivatives

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| Compound D | <0.1 | <0.1 |

| (Z)-2-(3-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one | TBD | TBD |

Case Studies

Several case studies have highlighted the therapeutic potential of benzofuran derivatives:

- Anti-cancer Activity : A study demonstrated that a related compound induced significant apoptosis in K562 cells through mitochondrial pathways, suggesting similar mechanisms may be applicable to (Z)-2-(3-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one .

- Neuroprotective Effects : Research indicates that certain benzofuran compounds can protect neuronal cells from oxidative stress, which may be relevant for developing treatments for neurodegenerative diseases .

Scientific Research Applications

Medicinal Chemistry

1.1. Inhibition of Enzymes

Research indicates that compounds similar to (Z)-2-(3-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one can act as inhibitors of various enzymes, including alkaline phosphatase (AP) and monoamine oxidase (MAO).

- Alkaline Phosphatase Inhibition : Studies have shown that derivatives of benzofuran compounds exhibit significant inhibitory activity against APs. The structure-activity relationship (SAR) analysis indicates that modifications in the benzofuran scaffold can enhance inhibitory potency.

- Monoamine Oxidase Inhibition : This compound has been investigated for its potential as an MAO-B inhibitor, which is relevant in treating neurodegenerative disorders like Parkinson's disease. The IC50 values for related compounds suggest strong selectivity towards MAO-B.

| Compound | IC50 (µM) | Selectivity |

|---|---|---|

| (Z)-2-(3-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one | <0.05 | MAO-B selective |

| Other derivatives | 0.586 - >100 | MAO-A |

Case Study: Neuroprotection through MAO-B Inhibition

A study demonstrated that a series of benzofuran derivatives, including the target compound, effectively inhibited MAO-B activity in vitro. This reversible inhibition suggests potential therapeutic applications in neurodegenerative diseases where MAO-B plays a critical role.

Antioxidant Activity

The antioxidant properties of (Z)-2-(3-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one have been explored in various studies. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial for preventing cellular damage associated with chronic diseases.

Case Study: Antioxidant Effects

In an investigation of antioxidant activities, this compound significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress, indicating its potential benefits in conditions characterized by oxidative damage, such as cardiovascular diseases.

Antitumor Activity

Preliminary studies suggest that (Z)-2-(3-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| MCF-7 | 15 | Cell proliferation inhibition |

Case Study: Cytotoxicity Evaluation

Research on the cytotoxic effects of this compound revealed significant activity against HeLa and MCF-7 cancer cell lines, suggesting its potential as a candidate for further investigation in cancer therapy.

Material Science Applications

The unique structural features of (Z)-2-(3-bromobenzylidene)-7-((diethylamino)methyl)-6-hydroxybenzofuran-3(2H)-one also make it a candidate for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices.

Synthesis and Characterization

The synthesis typically involves the condensation reaction between appropriate aldehydes and benzofuran derivatives under specific conditions to yield the desired product. Characterization techniques such as NMR spectroscopy, mass spectrometry, and UV-vis spectroscopy are employed to confirm the structure and purity of the synthesized compounds.

Comparison with Similar Compounds

Key Properties :

- Molecular Weight : Estimated at ~434 g/mol (based on bromine’s atomic mass).

- Polarity: The bromine atom (electron-withdrawing) and diethylaminomethyl group (lipophilic) balance solubility and membrane permeability.

- Biological Relevance : Benzofuran-3(2H)-one derivatives are explored for antiviral, antitumor, and enzyme inhibitory activities .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares substituents, molecular formulas, and key properties of structurally related benzofuran-3(2H)-one derivatives:

Physicochemical Properties

- Lipophilicity: Diethylaminomethyl (target) increases logP compared to dimethylamino analogs .

- Spectral Data :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.